molecular formula C23H18ClN3O5 B12022166 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate CAS No. 769157-21-3

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B12022166
CAS No.: 769157-21-3
M. Wt: 451.9 g/mol
InChI Key: LROZLTGHHLHANK-AFUMVMLFSA-N
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Description

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an anilino group, a carbohydrazonoyl moiety, and a chlorobenzoate ester, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Anilino(oxo)acetyl Intermediate: This step involves the reaction of aniline with oxalyl chloride to form the anilino(oxo)acetyl chloride intermediate.

    Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.

    Esterification: Finally, the carbohydrazonoyl derivative is esterified with 2-chlorobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features make it a candidate for exploring interactions with various biological macromolecules.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The anilino group can form hydrogen bonds or π-π interactions with aromatic residues in proteins, while the carbohydrazonoyl moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

Compared to similar compounds, 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is unique due to the presence of the methoxy group on the phenyl ring and the chlorine atom on the benzoate ester. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

769157-21-3

Molecular Formula

C23H18ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18ClN3O5/c1-31-20-13-15(11-12-19(20)32-23(30)17-9-5-6-10-18(17)24)14-25-27-22(29)21(28)26-16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

LROZLTGHHLHANK-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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